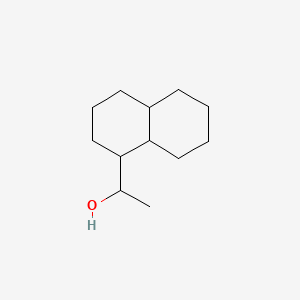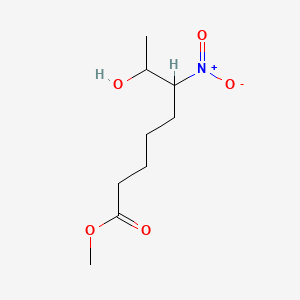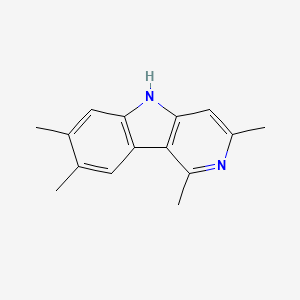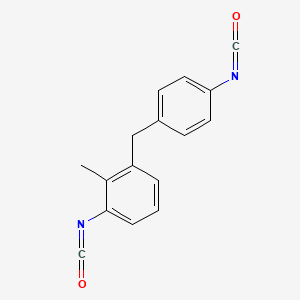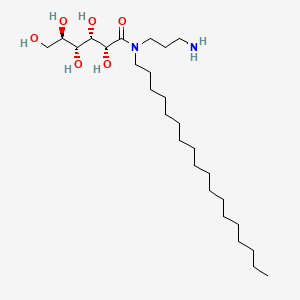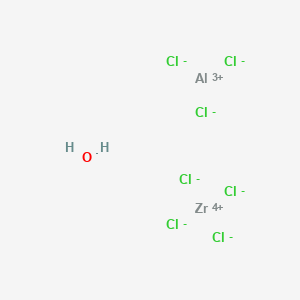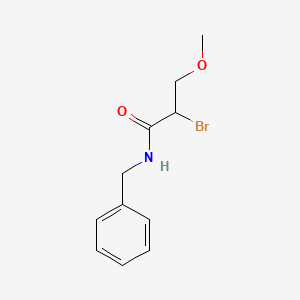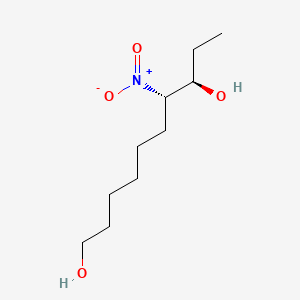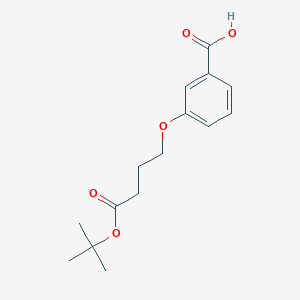
Morpholinium 2,2,4-trimethylvalerate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morpholinium 2,2,4-trimethylvalerate is a chemical compound with the molecular formula C12H25NO3. It is a morpholinium salt, which means it contains a morpholine ring structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of morpholinium 2,2,4-trimethylvalerate typically involves the reaction of morpholine with 2,2,4-trimethylvaleric acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the morpholinium salt. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities. Industrial production methods often include steps such as crystallization, filtration, and drying to obtain the final product in a pure and stable form .
Análisis De Reacciones Químicas
Types of Reactions
Morpholinium 2,2,4-trimethylvalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The morpholinium salt can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are chosen based on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can yield various substituted derivatives .
Aplicaciones Científicas De Investigación
Morpholinium 2,2,4-trimethylvalerate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore the potential therapeutic uses of this compound in treating various medical conditions.
Mecanismo De Acción
The mechanism of action of morpholinium 2,2,4-trimethylvalerate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including enzyme activity and cell signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Morpholinium 2,2,4-trimethylvalerate can be compared with other similar compounds, such as:
- Morpholinium chloride
- Morpholinium acetate
- Morpholinium nitrate
Uniqueness
What sets this compound apart from similar compounds is its unique chemical structure and properties. The presence of the 2,2,4-trimethylvalerate group imparts distinct characteristics to the compound, making it suitable for specific applications that other morpholinium salts may not be able to achieve .
Propiedades
Número CAS |
84522-38-3 |
|---|---|
Fórmula molecular |
C12H25NO3 |
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
morpholin-4-ium;2,2,4-trimethylpentanoate |
InChI |
InChI=1S/C8H16O2.C4H9NO/c1-6(2)5-8(3,4)7(9)10;1-3-6-4-2-5-1/h6H,5H2,1-4H3,(H,9,10);5H,1-4H2 |
Clave InChI |
MMZBJSZPKJQODH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(C)(C)C(=O)[O-].C1COCC[NH2+]1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



